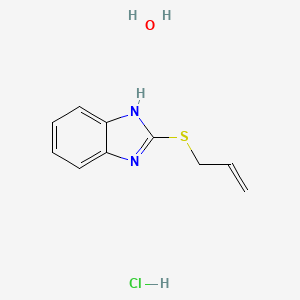![molecular formula C18H17N3O2S B6482054 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 899740-49-9](/img/structure/B6482054.png)
3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis method of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
科学的研究の応用
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst for the synthesis of organic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the study of protein-protein interactions, and as a tool for the study of protein-DNA interactions.
作用機序
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is not yet fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with transition metals. This allows the compound to be used as a catalyst in a variety of organic synthesis reactions. Additionally, the compound has been shown to interact with proteins and DNA, suggesting that it may act as a modulator of protein-protein and protein-DNA interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine have not yet been fully studied. However, it has been shown to have a variety of effects on enzymes, proteins, and DNA. In particular, it has been shown to inhibit the activity of a variety of enzymes, including serine proteases and cytochrome P450 enzymes. Additionally, it has been shown to modulate the activity of transcription factors, suggesting that it may be able to affect gene expression.
実験室実験の利点と制限
The use of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine in laboratory experiments has a number of advantages. The compound is highly versatile, and can be used in a variety of synthesis reactions. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, the compound is not suitable for use in biological systems, as it has been shown to be toxic to cells.
将来の方向性
There are a number of potential future directions for the research of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound, and to develop methods to reduce its toxicity. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and development. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of new organic compounds.
合成法
The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can be achieved through a variety of methods. The most common method is the condensation reaction of 2,5-dimethoxyphenylpyridazine with 1,3-diphenyl-2-pyridin-2-ylmethanesulfenyl chloride. The reaction is conducted in an inert atmosphere, typically using a solvent such as chloroform or toluene. The reaction yields the desired compound in a high yield, typically greater than 90%.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-6-8-17(23-2)15(11-14)16-7-9-18(21-20-16)24-12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTCIVXKWOMQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6481992.png)
![N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide](/img/structure/B6481998.png)
![3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482001.png)
![N-(3-methoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482010.png)
![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482024.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one](/img/structure/B6482033.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B6482034.png)
![N-(4-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482040.png)
![5-[(3-fluorophenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482042.png)
![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6482046.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482049.png)
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6482069.png)